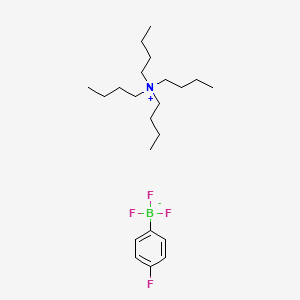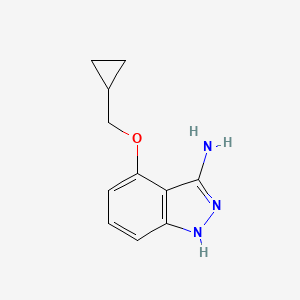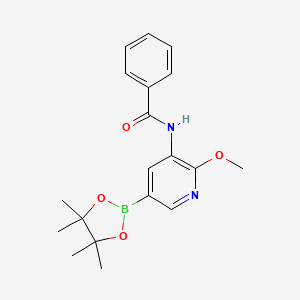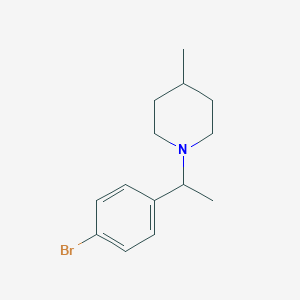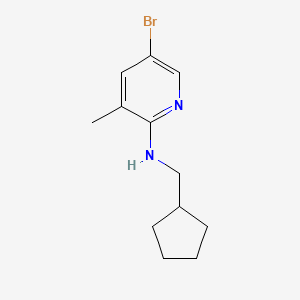
5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine
Descripción general
Descripción
5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine (5-BNCPM) is a heterocyclic amine that has been extensively studied in recent years due to its potential applications in organic synthesis, medicinal chemistry and biochemistry. 5-BNCPM has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-cancer and anti-parasitic properties. This review will provide a comprehensive overview of 5-BNCPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A study by Ahmad et al. (2017) explored the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine. This process yielded moderate to good yields of these derivatives. Density Functional Theory (DFT) studies provided insights into their potential as chiral dopants for liquid crystals. Additionally, the study evaluated the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives, finding moderate biological activities for most compounds and significant activity in specific cases, such as against clot formation in human blood and Escherichia coli inhibition (Ahmad et al., 2017).
Chemoselective Functionalization
Stroup et al. (2007) discussed the chemoselective functionalization of similar pyridine compounds, highlighting the selective substitution processes under different conditions. This study's findings contribute to understanding the specific chemical behaviors and potential applications of bromo-substituted pyridines in organic synthesis (Stroup et al., 2007).
Palladium-Catalyzed Aminocarbonylation
Takács et al. (2012) investigated the palladium-catalyzed aminocarbonylation of iodine and bromine-substituted pyridines. This study provided insights into the reactivity and potential pathways for the functionalization of pyridines, including compounds similar to 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine (Takács et al., 2012).
Amination and Regioselectivity
Doulah et al. (2014) focused on the regioselective amination of bromo-substituted pyrimidines, offering valuable insights into the chemical behavior and potential applications of bromo-substituted amines in pharmaceutical and chemical research (Doulah et al., 2014).
Propiedades
IUPAC Name |
5-bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-6-11(13)8-15-12(9)14-7-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKPVBCIGLKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate](/img/structure/B1406871.png)
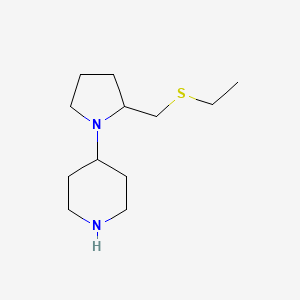
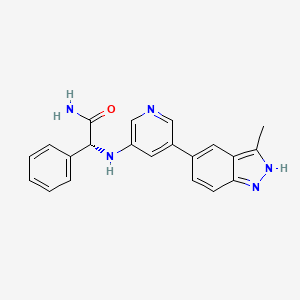
![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)

